2lambda4-Thia-6-azaspiro[3.3]heptane 2-oxide;hydrochloride
Description
2λ⁴-Thia-6-azaspiro[3.3]heptane 2-oxide hydrochloride is a spirocyclic compound featuring a sulfur atom in a sulfoxide (λ⁴) oxidation state and a fused bicyclic system (spiro[3.3]heptane). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
2λ4-thia-6-azaspiro[3.3]heptane 2-oxide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS.ClH/c7-8-3-5(4-8)1-6-2-5;/h6H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXWRAPQMGQVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CS(=O)C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2λ4-Thia-6-azaspiro[3.3]heptane 2-oxide; hydrochloride is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and drug discovery due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
- Molecular Formula : CHNS
- Molecular Weight : 115.197 g/mol
- CAS Number : 920491-09-4
- Density and Boiling Point : Not available
- Melting Point : Not available
Synthesis Methods
Recent studies have highlighted various synthetic routes to produce 2λ4-thia-6-azaspiro[3.3]heptane derivatives, focusing on optimizing yield and purity. For instance, a notable method involves the use of alkylation reactions that facilitate the formation of the spirocyclic structure, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that derivatives of azaspiro compounds, including 2λ4-thia-6-azaspiro[3.3]heptane, exhibit significant antimicrobial activity. A study published in PubMed revealed that related compounds demonstrated efficacy against various bacterial strains, suggesting potential applications as antibiotics in treating infections caused by resistant bacteria .
Pharmacokinetic Profile
The pharmacokinetic properties of azaspiro compounds are critical for their therapeutic applications. They have been shown to possess favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. For example, modifications to the azaspiro framework can enhance solubility and bioavailability, making them more effective as drug candidates .
Case Studies
- Antibiotic Development :
- Drug Discovery :
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between 2λ⁴-Thia-6-azaspiro[3.3]heptane 2-oxide hydrochloride and related spirocyclic compounds:
*Estimated based on structural analogs.
†Date provided as storage condition reference.
Key Differences and Implications
Sulfur Oxidation State :
- The sulfoxide (λ⁴) in the target compound offers intermediate reactivity between thioethers (e.g., 1-Thia-6-azaspiro[3.3]heptane hydrochloride) and sulfones (e.g., 1,1-dioxide derivative). Sulfoxides are chiral and can act as hydrogen bond acceptors, influencing drug design .
- Sulfones (λ⁶) , like the 1,1-dioxide analog, are more electron-withdrawing and stable but less reactive in nucleophilic environments .
Ring System: The spiro[3.3]heptane core (common in all except the spiro[3.4]octane derivative) provides rigidity and compactness, advantageous for enhancing metabolic stability in pharmaceuticals.
Physical Properties :
- The hydrochloride salt improves water solubility across all compounds, critical for formulation.
- The sulfone derivative (MW 183.656) has a higher molecular weight than the sulfoxide analog, impacting pharmacokinetics .
Applications: Industrial Use: Non-oxidized thia-azaspiro compounds (e.g., 1-Thia-6-azaspiro[3.3]heptane hydrochloride) are produced in bulk (25 kg drums) for industrial processes . Research Use: Sulfone and sulfoxide derivatives are likely specialized reagents due to their storage requirements (2–8°C) and precise synthetic utility .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2λ⁴-Thia-6-azaspiro[3.3]heptane 2-oxide hydrochloride, and how can purity be validated?
- Methodological Answer : Synthesis of spirocyclic thia-aza compounds often involves cyclization reactions using thiourea derivatives or sulfur-containing precursors under controlled pH and temperature. For example, analogous bicyclic structures (e.g., 5-thia-1-azabicyclo[4.2.0]oct-2-ene derivatives) are synthesized via intramolecular nucleophilic substitution, followed by hydrochloride salt formation through acid-base titration . Purity validation should include high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and thin-layer chromatography (TLC) to detect impurities (e.g., limit tests per pharmacopeial standards) .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is essential for confirming the spirocyclic framework and substituent positions. Infrared (IR) spectroscopy identifies functional groups like the oxide and hydrochloride moieties. X-ray crystallography may resolve ambiguities in stereochemistry, as seen in related bicyclo[3.2.0]heptane derivatives .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to elevated temperatures (40°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-MS to identify breakdown products (e.g., oxidation of the thia-aza ring) and establish shelf-life parameters. Reference standards from pharmacopeial sources (e.g., LGC-certified materials) ensure analytical consistency .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved for this spirocyclic system?
- Methodological Answer : Computational modeling (e.g., density functional theory, DFT) can predict NMR chemical shifts and coupling constants, aiding in assignment. Compare experimental data with simulated spectra using software like Gaussian or ACD/Labs. If contradictions persist, consider dynamic effects such as ring puckering or solvent-induced conformational changes, as observed in similar azaspiro compounds .
Q. What strategies are effective in elucidating the compound’s reactivity in catalytic or biological systems?
- Methodological Answer : Employ kinetic studies (e.g., stopped-flow spectroscopy) to monitor reaction intermediates. For biological activity, use structure-activity relationship (SAR) models by modifying the spirocyclic core (e.g., varying substituents at the 6-aza position) and testing against target enzymes or receptors. Theoretical frameworks, such as frontier molecular orbital (FMO) analysis, can predict electrophilic/nucleophilic sites .
Q. How can researchers address contradictions in published data regarding the compound’s solubility or bioavailability?
- Methodological Answer : Replicate experiments under standardized conditions (pH, solvent systems) and validate methods using peer-reviewed protocols. For bioavailability studies, cross-reference in vitro permeability assays (e.g., Caco-2 cell models) with in vivo pharmacokinetic data. Discrepancies may arise from polymorphic forms; thus, powder X-ray diffraction (PXRD) should confirm crystallinity .
Methodological Frameworks
Q. How to design experiments linking this compound’s structure to its physicochemical properties?
- Methodological Answer : Adopt a systems chemistry approach:
- Step 1 : Quantify logP (octanol-water partition coefficient) to assess hydrophobicity.
- Step 2 : Perform thermal gravimetric analysis (TGA) to determine decomposition thresholds.
- Step 3 : Correlate findings with computational descriptors (e.g., polar surface area, H-bond donors) using multivariate regression .
Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?
- Methodological Answer : Chiral chromatography using cellulose-based stationary phases (e.g., Chiralpak IB) resolves enantiomers. For diastereomers, optimize gradient elution in reverse-phase HPLC. Membrane-based separation (e.g., enantioselective supported liquid membranes) is an emerging alternative for scalable purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
